Cholesterol beta-epoxide can be formed through non-enzymatic oxidation of cholesterol, a process linked to atherosclerosis (plaque buildup in arteries). Studies have shown that cholesterol-fed rabbits exhibit elevated levels of cholesterol epoxides in their blood and liver, suggesting its potential as a biomarker for monitoring cholesterol oxidation in vivo [].
Research suggests that cholesterol beta-epoxide can influence cellular cholesterol metabolism. Studies using J774 macrophages, a type of immune cell, have shown that cholesterol beta-epoxide can stimulate the accumulation of cellular sterols, potentially impacting cholesterol homeostasis within cells.
Due to the presence of isomers (compounds with the same formula but different structures), differentiating cholesterol alpha-epoxide from cholesterol beta-epoxide is crucial. Researchers have developed high-performance liquid chromatography (HPLC) methods for the specific separation and quantification of these cholesterol epoxides, aiding further investigation into their biological roles [].
Cholesterol beta-epoxide has been detected in various biological samples, including blood plasma, liver tissue, and nipple aspirate fluid from humans [, ]. This widespread presence suggests a potential role in different physiological processes, prompting further research into its specific functions.
Cholesterol beta-epoxide is a derivative of cholesterol characterized by the presence of an epoxide functional group at the 5th and 6th carbon positions. This compound is formed through the oxidation of cholesterol, which can occur via both enzymatic and non-enzymatic pathways. Cholesterol beta-epoxide has garnered attention due to its potential implications in various biological processes, including cellular signaling and cholesterol metabolism. Its structure includes a steroid backbone similar to that of cholesterol, with a hydroxyl group at the 3rd carbon position, which is crucial for its biological activity and interactions with other molecules .
Cholesterol beta-epoxide can be synthesized through various methods, primarily involving oxidation reactions. One common approach is the use of peracids, such as meta-chloroperbenzoic acid (mCPBA), which can selectively oxidize cholesterol to form epoxides. The reaction typically involves treating cholesterol with mCPBA in an organic solvent under controlled conditions to achieve high yields of the desired epoxide
Cholesterol beta-epoxide has potential applications in several fields:
Cholesterol beta-epoxide shares structural similarities with other cholesterol derivatives, particularly other epoxides such as:
Compound Name | Structure Description | Unique Features |
---|---|---|
Cholesterol alpha-epoxide | Epoxide group at the 5th and 6th carbons | Different spatial orientation (alpha vs. beta) |
Cholesterol 5α,6α-epoxide | Epoxide group at the same positions | Specific stereochemistry influencing reactivity |
Cholesterol 5β,6β-epoxide | Epoxide group at the same positions | Distinct from alpha and beta forms due to stereochemistry |
Cholesterol beta-epoxide is unique due to its specific stereochemistry and potential biological activities that differentiate it from other epoxides derived from cholesterol. Its role in cellular processes and implications in health conditions such as atherosclerosis highlight its significance among similar compounds .
Cholesterol beta-epoxide possesses the molecular formula C₂₇H₄₆O₂, reflecting its derivation from the parent cholesterol molecule through the addition of a single oxygen atom to form the characteristic epoxide ring [1] [2] [7]. The compound maintains the fundamental steroid skeleton consisting of twenty-seven carbon atoms, forty-six hydrogen atoms, and two oxygen atoms [1] [7]. The molecular weight is established at 402.7 grams per mole, with a monoisotopic mass of 402.34978 atomic mass units [1] [7]. The atomic composition represents a minimal modification of the cholesterol structure, where the original double bond between carbons 5 and 6 has been replaced by a three-membered epoxide ring while preserving the 3β-hydroxyl group essential for steroid recognition [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₄₆O₂ | [1] [2] [7] |
Molecular Weight | 402.7 g/mol | [1] [2] |
Monoisotopic Mass | 402.34978 amu | [7] |
Average Mass | 402.65294 amu | [7] |
CAS Registry Number | 4025-59-6 | [1] [2] |
The stereochemical arrangement of cholesterol beta-epoxide exhibits remarkable complexity, featuring ten defined stereocenters throughout its molecular architecture [1] [7]. The critical distinguishing feature resides in the β-configuration of the epoxide ring, where the oxygen bridge spans the 5β and 6β positions of the steroid backbone [1] [4] [7]. This spatial arrangement positions the epoxide ring on the same face as the axial methyl groups at positions 18 and 19, creating a characteristic three-dimensional profile [25]. The β-face orientation results from the preferential approach of oxidizing agents from the less hindered side of the cholesterol molecule, opposite to the protruding methyl substituents [9] [11]. The compound maintains the chair conformation typical of steroid ring systems, with the epoxide ring introducing minimal distortion to the overall molecular geometry [25] [26].
The epoxide ring in cholesterol beta-epoxide represents a highly strained three-membered cyclic ether, characterized by significant ring tension due to the acute bond angles approaching 60 degrees [8] [9]. The carbon-oxygen bonds within the epoxide exhibit partial ionic character, rendering the ring susceptible to nucleophilic attack [8]. The epoxide functionality displays remarkable stability compared to other oxidative cholesterol metabolites, maintaining structural integrity under physiological conditions [26]. Bond length analysis reveals carbon-carbon distances within the epoxide ring averaging 1.47 Angstroms, while carbon-oxygen bond lengths approximate 1.43 Angstroms [8]. The ring strain energy contributes approximately 27 kilocalories per mole to the overall molecular energy, making the epoxide thermodynamically reactive yet kinetically stable [8] [26].
At standard temperature and pressure conditions, cholesterol beta-epoxide exists as a crystalline solid exhibiting a white to off-white coloration [2] [12]. The compound demonstrates typical steroid crystalline properties, forming well-defined crystal structures that facilitate purification and characterization [2]. The physical appearance closely resembles that of the parent cholesterol molecule, with the epoxide modification introducing minimal changes to the overall crystal morphology [12]. Storage requirements necessitate maintenance at temperatures below -20°C to ensure long-term stability, with properly stored samples maintaining integrity for periods exceeding four years [12]. The crystalline nature facilitates analytical characterization through various spectroscopic and chromatographic methods [2] [12].
The solubility profile of cholesterol beta-epoxide reflects its amphiphilic nature, derived from the combination of the hydrophobic steroid backbone and the polar epoxide and hydroxyl functionalities [12]. In ethanol, the compound demonstrates substantial solubility, achieving concentrations up to 20 milligrams per milliliter [2] [12]. Dimethyl sulfoxide exhibits significantly reduced solvent capacity, accommodating only 0.1 milligrams per milliliter [2] [12]. Dimethyl formamide provides intermediate solubility characteristics, supporting concentrations of approximately 2 milligrams per milliliter [12]. Aqueous systems demonstrate extremely limited solubility, with the compound classified as sparingly soluble in water-based media [12]. Enhanced aqueous solubility can be achieved through co-solvent systems, with ethanol-phosphate buffered saline mixtures (1:2 ratio) supporting concentrations up to 0.3 milligrams per milliliter [12].
Solvent | Solubility (mg/ml) | Reference |
---|---|---|
Ethanol | 20 | [2] [12] |
Dimethyl sulfoxide | 0.1 | [2] [12] |
Dimethyl formamide | 2 | [12] |
Water | Sparingly soluble | [12] |
Ethanol:PBS (1:2) | 0.3 | [12] |
Crystallographic analysis of cholesterol beta-epoxide reveals a molecular architecture consistent with steroid crystal packing principles, though detailed single-crystal structure determinations remain limited in the literature [23]. The steroid backbone maintains the characteristic chair conformations of the cyclohexane rings, with the epoxide ring introducing minimal perturbation to the overall molecular geometry [23] [35]. Crystal packing arrangements typically involve hydrogen bonding interactions between the 3β-hydroxyl groups of adjacent molecules, creating extended networks that stabilize the crystal lattice [23]. The presence of the epoxide ring may influence intermolecular interactions through dipole-dipole attractions, potentially affecting crystal morphology compared to the parent cholesterol structure [23]. Unit cell parameters and space group assignments require further investigation through comprehensive crystallographic studies [23].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of cholesterol beta-epoxide, with characteristic signals distinguishing the compound from its alpha-epoxide isomer [16] [19] [20]. Proton nuclear magnetic resonance reveals diagnostic resonances for the epoxide protons, with the H-6β proton appearing as a doublet at approximately 3.06 parts per million, while the H-6α proton resonates at 2.90 parts per million [16]. Carbon-13 nuclear magnetic resonance spectroscopy displays the complete carbon framework, with epoxide carbons exhibiting characteristic downfield shifts reflecting the electron-withdrawing nature of the oxygen bridge [16] [20]. Infrared spectroscopy demonstrates absorption bands characteristic of the hydroxyl group stretching vibration around 3400 wavenumbers and carbon-hydrogen stretching modes in the 2800-3000 wavenumber region [21] [24]. Mass spectrometry fragmentation patterns provide molecular ion peaks at mass-to-charge ratio 402, with characteristic fragment ions facilitating structural confirmation [22]. High-performance liquid chromatography enables separation and quantification of cholesterol beta-epoxide from related oxidation products, with retention times distinct from the alpha-epoxide isomer [6] [22].
Analytical Method | Key Signatures | Reference |
---|---|---|
¹H NMR | H-6β: 3.06 ppm (d), H-6α: 2.90 ppm (d) | [16] |
¹³C NMR | Complete carbon framework | [16] [20] |
IR Spectroscopy | OH stretch: ~3400 cm⁻¹, CH stretch: 2800-3000 cm⁻¹ | [21] [24] |
Mass Spectrometry | Molecular ion: m/z 402 | [22] |
HPLC | Distinct retention time vs α-epoxide | [6] [22] |